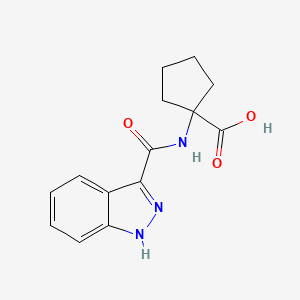

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPGBPKIJSBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of an appropriately substituted indazole precursor with a cyclopentane derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The amide and carboxylic acid groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction reactions often employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution reactions can be facilitated by using strong acids or bases, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Scientific and Medicinal Applications

- Medicinal Chemistry: This compound serves as a lead in developing new drugs, particularly those targeting cancer or inflammatory diseases. The indazole-3-amine structure, part of this compound, is effective as a hinge-binding fragment .

- Biochemical Research: It is utilized in biochemical research.

- Inhibitory Activity: 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid exhibits inhibitory activity against various cancer cell lines. One study showed a derivative exhibiting a promising inhibitory effect against the K562 cell line .

Potential Industrial Applications

- Development of New Materials: This compound may be used in developing new materials.

- Catalysis: It may find use in the creation of catalysts.

- Chemical Sensors: Applications are possible in the field of chemical sensors.

Research & Development

The compound is a novel indazole derivative synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine.

Tables

Due to the limited information in the search results, comprehensive data tables and well-documented case studies cannot be constructed. Further experimental research and data collection would be needed to create such tables, including details on specific cell lines, inhibitory concentrations, and the outcomes of in vivo studies.

Mechanism of Action

The mechanism by which 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares key cyclopentane-1-carboxylic acid derivatives, emphasizing substituent-driven differences:

*Note: Exact data for this compound are extrapolated from analogs.

Key Comparative Insights

Substituent Position and Tautomerism

- The indazole amido group ’s position (3 vs. 5) influences electronic and steric interactions. For example, 1H-indazole-5-amido (CAS 1099147-55-3) may exhibit distinct hydrogen-bonding patterns compared to the 2H-indazole-3-amido tautomer, affecting target binding .

Lipophilicity and Solubility

- The methyl group in 1-acetamido-3-methylcyclopentane-1-carboxylic acid (CAS 4854-46-0) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid is a synthetic compound that incorporates an indazole moiety and a cyclopentane ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The molecular formula of this compound is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 273.29 g/mol. Its structure is characterized by:

- Indazole ring : A bicyclic structure that often exhibits significant biological activity.

- Cyclopentane ring : Contributes to the compound's overall stability and reactivity.

- Amide group : Enhances the compound's solubility and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

Anticancer Activity

A notable area of interest is the anticancer potential of indazole derivatives. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating significant antiproliferative effects against these cell lines .

Antioxidant Activity

The antioxidant capacity of indazole derivatives is another critical aspect. Compounds with structural similarities have demonstrated the ability to scavenge free radicals effectively. For example, certain derivatives showed EC50 values in the range of 0.54 to 0.708 mM in lipid peroxidation assays .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for drug design. Key findings include:

- Position of substituents : The position of the amide group on the indazole ring significantly influences biological activity.

- Ring size and functional groups : Variations in ring size and substituents can alter reactivity and interaction with biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indazole moiety; cyclopentane ring | Anticancer, antioxidant |

| Indazole derivatives | Basic indazole structure | Varying pharmacological profiles |

| Cyclopentanecarboxylic acid derivatives | Carboxylic acid functionality | Reactivity influenced by substituents |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A series of indazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .

- Antioxidant Evaluations : Research focused on the ability of this compound to inhibit lipid peroxidation showed promising results, suggesting its potential use as a dietary antioxidant or therapeutic agent .

- In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in reducing tumor growth and metastasis, demonstrating a reduction in tumor size when treated with specific indazole derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid, and what methodological considerations are critical?

The synthesis of structurally related cyclopentane-carboxylic acid derivatives often involves condensation reactions under reflux conditions. For example:

- Amide bond formation : Reacting 2H-indazole-3-amine with a cyclopentane-1-carboxylic acid derivative (e.g., activated ester or acid chloride) in acetic acid with sodium acetate as a catalyst, followed by reflux for 3–5 hours .

- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves yield and purity .

- Validation : Confirm product identity via LCMS (e.g., m/z analysis) and HPLC retention time comparisons .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols for analogous compounds include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Spill management : Use inert adsorbents (e.g., silica gel) for containment and disposal in accordance with hazardous waste guidelines .

- Storage : Ambient temperatures in airtight containers to prevent hydrolysis or degradation .

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

Key methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm cyclopentane and indazole ring conformations.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution LCMS (e.g., [M+H]+ ion analysis) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or cellular model variability. Strategies include:

- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity thresholds .

- Solvent optimization : Replace DMSO with biocompatible solvents (e.g., PEG-400) to mitigate cytotoxicity artifacts .

- Orthogonal assays : Validate findings using complementary techniques (e.g., SPR binding vs. cellular viability assays) .

Q. What structural modifications to this compound could enhance its pharmacokinetic profile?

Rational design approaches include:

- Bioisosteric replacement : Substitute the carboxylic acid group with a tetrazole moiety to improve metabolic stability .

- Steric shielding : Introduce methyl groups to the cyclopentane ring to reduce CYP450-mediated oxidation .

- Prodrug strategies : Convert the carboxylic acid to an ethyl ester for enhanced oral bioavailability .

Q. How can researchers validate the selectivity of this compound for its intended molecular target?

Methodological steps involve:

- Kinase profiling : Screen against panels of related enzymes (e.g., 100+ kinases) to identify off-target interactions .

- Crystallography : Resolve co-crystal structures to confirm binding mode specificity .

- Gene knockout models : Use CRISPR/Cas9 to eliminate the target protein and assess residual activity .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in airway diseases?

Preclinical models include:

- In vitro : Human bronchial epithelial cells (e.g., BEAS-2B) under hypoxic conditions to mimic airway inflammation .

- In vivo : Murine models of asthma (e.g., ovalbumin-challenged mice) with endpoints like bronchoalveolar lavage cytokine levels .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

- Detailed SOPs : Document reaction parameters (e.g., reflux time, cooling rates) to minimize batch-to-batch variability .

- Reference standards : Use commercially available intermediates (e.g., tert-butyl carbamate-protected cyclopentane derivatives) for cross-lab calibration .

- Open data practices : Share raw LCMS/HPLC datasets via repositories like Zenodo to enable independent verification .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.